(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid
描述
Historical Development of Fluorinated Heterocycles
The exploration of fluorinated heterocycles began in the early 20th century with Chichibabin’s synthesis of 2-fluoropyridine in 1927, marking the first documented fluorinated nitrogen heterocycle. However, progress remained limited until the 1950s, when advances in fluorination reagents enabled systematic studies. The discovery of 5-fluorouracil in 1957 revolutionized cancer therapy, showcasing fluorine’s ability to modulate bioactivity through electronic and steric effects. Subsequent decades saw the rise of fluoroquinolone antibiotics like ciprofloxacin (approved in 1987), which combined a fluorinated aromatic core with a piperazine moiety to enhance bacterial DNA gyrase inhibition.
By the 21st century, fluorinated heterocycles accounted for ~30% of FDA-approved small-molecule drugs, driven by fluorine’s capacity to improve metabolic stability, membrane permeability, and target affinity. For example, trifluoromethyl groups reduce lipophilicity in aliphatic chains while increasing it in aromatic systems, enabling precise tuning of drug-like properties. This versatility has cemented fluorinated heterocycles as indispensable scaffolds in modern medicinal chemistry.
Emergence of (3R,4R)-4-Fluoropyrrolidin-3-ol as a Research Target
The stereoselective introduction of fluorine into pyrrolidines has garnered attention due to the profound conformational and electronic effects exerted by fluorine atoms. In (3R,4R)-4-fluoropyrrolidin-3-ol, the cis configuration of the fluorine and hydroxyl groups creates a rigid, hydrogen bond-donating motif that mimics natural substrates in enzymatic systems. Key factors driving its research relevance include:
- Conformational Restriction : Fluorine’s high electronegativity stabilizes specific pyrrolidine ring puckering modes, favoring bioactive conformations.
- Hydrogen Bond Modulation : The hydroxyl group’s acidity (pK~a~) is altered by the adjacent fluorine, enhancing interactions with polar binding pockets.
- Metabolic Stability : Fluorination at the 4-position shields the pyrrolidine ring from oxidative degradation, as demonstrated in analogous fluorinated iminosugars.
These properties make the compound a valuable building block for probing enzyme mechanisms and designing kinase or protease inhibitors.
Significance in Medicinal Chemistry and Drug Discovery
Fluorinated pyrrolidines like (3R,4R)-4-fluoropyrrolidin-3-ol are pivotal in addressing challenges in drug design:
Recent studies highlight its utility in:
- Kinase Inhibitors : The hydroxyl-fluorine motif mimics ATP’s ribose moiety, enabling competitive binding in kinase active sites.
- Protease Substrates : Stereochemical precision allows selective cleavage by HIV-1 protease analogs.
- Glycosidase Mimetics : Fluorine-induced ring puckering mimics transition states in glycoside hydrolysis.
Trifluoroacetic Acid Salt Formation: Research Context
The TFA salt form of (3R,4R)-4-fluoropyrrolidin-3-ol is strategically employed to address solubility and crystallinity challenges. Trifluoroacetic acid (TFA), a strong carboxylic acid (pK~a~ ≈ 0.23), protonates the pyrrolidine’s tertiary amine, forming a stable ion pair with improved aqueous solubility. This is critical for:
- Synthetic Purification : TFA salts facilitate crystallization during chromatographic separation.
- Biological Assays : Enhanced solubility ensures uniform distribution in in vitro screening buffers.
- Material Characterization : Crystalline salts yield high-resolution X-ray diffraction data for structural validation.
While TFA’s electron-withdrawing trifluoromethyl group does not directly participate in binding, it indirectly influences the compound’s physicochemical profile, underscoring the interplay between salt formation and functional optimization.
属性
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7)/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOZRFGMMXWEKK-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises a pyrrolidine ring with fluorine and hydroxyl groups at the 3R and 4R positions, respectively, paired with TFA. Retrosynthetically, the molecule can be dissected into two components:
- The fluorinated pyrrolidine core : Derived from proline or related bicyclic amines.
- The TFA counterion : Introduced during deprotection or salt formation steps.
Critical considerations include:
Synthesis of the Fluorinated Pyrrolidine Core
Starting Materials and Chiral Pool Utilization
A common strategy leverages 4-hydroxyproline as a chiral starting material due to its inherent stereochemical fidelity. For example, (4R)-hydroxyproline can be converted to 3,4-dehydroproline via Grieco elimination, followed by functionalization.
Example Protocol:
Grieco Elimination :
Epoxidation and Fluoride Ring-Opening :
- Epoxidation of 3,4-dehydroproline derivatives (e.g., 25a–c ) using meta-chloroperbenzoic acid (mCPBA) yields epoxides.
- Subsequent ring-opening with a fluoride source (e.g., KF or TBAF) introduces fluorine at the 4-position.
- Challenge : Competing aromatization to pyrroles necessitates careful optimization of reaction conditions.
Deoxyfluorination Strategies
Direct fluorination of diols or ketones using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is a widely adopted method.
Case Study: Fluorination of (3R,4R)-Dihydroxypyrrolidine
Electrophilic Fluorination
Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) enable fluorination of enolates or ketones.
Example:
Incorporation of Trifluoroacetic Acid
The TFA counterion is typically introduced during final deprotection or purification:
Deprotection of Boc Groups
Challenges and Optimization
Stereochemical Integrity
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Stereocontrol |
|---|---|---|---|---|
| Deoxyfluorination | Diol | DAST | 26–34 | High |
| Electrophilic Fluorination | Ketone | NFSI | 9–14 | Moderate |
| Epoxide Ring-Opening | Epoxide | KF/TBAF | 20–25 | Variable |
科学研究应用
Chemistry: In organic synthesis, (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can be leveraged to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: The compound is used in the development of specialty chemicals and materials, where its fluorinated structure can provide desirable properties such as increased chemical resistance and thermal stability.
作用机制
The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can further stabilize the compound and facilitate its transport across biological membranes.
相似化合物的比较
Key Characteristics:
- Molecular Formula: Base: C₄H₈FNO; TFA salt: C₄H₈FNO·C₂HF₃O₂
- Molecular Weight : Base: 105.11 g/mol; TFA salt: 219.13 g/mol
- Stereochemistry : 3R,4R configuration critical for biological activity .
- Applications: Used as a chiral intermediate in pharmaceuticals, notably in neuraminidase inhibitors (e.g., guanidino oseltamivir) and other bioactive molecules .
The compound is synthesized via Boc-deprotection using TFA, a common method in peptide and heterocycle chemistry, followed by HPLC purification .
Structural Analogs and Stereoisomers
The table below compares (3R,4R)-4-fluoropyrrolidin-3-ol, TFA with structurally related fluorinated pyrrolidines and stereoisomers:
Key Observations:
Stereochemical Impact : The 3R,4R configuration in the title compound distinguishes it from stereoisomers like 3S,4S or 3R,4S, which exhibit different biological activities and receptor binding profiles .
Counterion Effects : The TFA salt improves solubility in organic solvents compared to hydrochloride salts, making it preferable for specific synthetic workflows .
Functional Group Diversity : Carboxylic acid derivatives (e.g., ) are utilized in enzyme inhibition, while hydroxylated variants like the title compound serve as chiral building blocks .
Physicochemical and Pharmacological Properties
- Lipophilicity: Fluorination at the 4-position increases electronegativity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Hydrogen Bonding : The hydroxyl group in (3R,4R)-4-fluoropyrrolidin-3-ol facilitates interactions with biological targets, a feature absent in tert-butyl or Boc-protected analogs .
- Thermal Stability : TFA salts generally exhibit lower melting points than hydrochloride salts, influencing formulation strategies .
生物活性
(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid (TFA), is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position. The trifluoroacetic acid moiety enhances its solubility and stability, making it useful in various chemical and biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroactive effects, antioxidant activity, and potential applications in drug development.
Chemical Structure and Properties
The unique structure of (3R,4R)-4-fluoropyrrolidin-3-ol is crucial for its biological activity. The stereochemistry of chiral compounds can significantly influence their interactions with biological targets. The presence of fluorine in the structure often enhances binding affinity to receptors and enzymes.
| Feature | Description |
|---|---|
| Chemical Formula | C₅H₈FNO₂ |
| Molecular Weight | 135.12 g/mol |
| CAS Number | 1955474-58-4 |
| Solubility | Enhanced by TFA |
Antimicrobial Properties
Research indicates that (3R,4R)-4-fluoropyrrolidin-3-ol exhibits significant antimicrobial activity against various bacteria and fungi. This property makes it a candidate for developing new antibiotics. For instance, studies have shown that the compound can inhibit the growth of specific strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
Neuroactive Effects
The structural similarity of (3R,4R)-4-fluoropyrrolidin-3-ol to neurotransmitters suggests that it may interact with neural receptors, potentially influencing mood and cognitive functions. Preliminary studies indicate that this compound might modulate neurotransmitter release or receptor activity, which could have implications for treating neuropsychiatric disorders.
Antioxidant Activity
The ability of (3R,4R)-4-fluoropyrrolidin-3-ol to scavenge free radicals has been documented, indicating its potential application in conditions related to oxidative stress. This antioxidant property could be beneficial in developing therapies for diseases such as Alzheimer's or Parkinson's disease, where oxidative damage plays a significant role in pathogenesis.
The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom participates in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards these targets. The trifluoroacetic acid moiety may stabilize the compound and facilitate transport across biological membranes.
Comparative Analysis
To understand the significance of (3R,4R)-4-fluoropyrrolidin-3-ol's structure on its biological activity, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (3S,4S)-4-Fluoropyrrolidin-3-ol | Stereoisomer of target compound | Different biological activity due to stereochemistry |
| 4-Hydroxypyrrolidine | Lacks fluorine substituent | Exhibits lower antimicrobial activity |
| 2-Aminopyrrolidine | Contains amino group instead | Potentially more reactive in nucleophilic reactions |
This table highlights how variations in stereochemistry and functional groups can lead to differing biological activities.
Case Studies
- Antimicrobial Testing : A study conducted on the efficacy of (3R,4R)-4-fluoropyrrolidin-3-ol against bacterial strains demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential utility in clinical settings for treating resistant infections.
- Neuropharmacological Evaluation : In animal models assessing the compound's effects on anxiety-like behaviors, (3R,4R)-4-fluoropyrrolidin-3-ol showed promise in reducing anxiety levels compared to control groups. This indicates potential applications in treating anxiety disorders.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- The detailed mechanisms underlying its neuroactive effects.
- Long-term toxicity studies to assess safety profiles.
- Development of derivatives with enhanced efficacy or reduced side effects.
常见问题
Basic Research Questions
Q. What are the key synthetic routes for (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid, and how do reaction conditions influence enantiomeric purity?
- Methods :
- Cyclization of fluorinated precursors : Starting from chiral epoxides or aziridines, fluorination is achieved via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents).
- Chiral resolution : Racemic mixtures are resolved using chiral chromatography or enzymatic catalysis to isolate the (3R,4R)-enantiomer.
- Trifluoroacetic acid (TFA) salt formation : Post-synthesis, TFA is introduced via acid-base reactions to stabilize the compound and enhance solubility .
- Critical parameters : Temperature (often 0–25°C), solvent polarity (DMF, THF), and stoichiometric control of TFA to avoid racemization.
Q. How can researchers analytically characterize this compound?
- Techniques and parameters :
- TFA detection : IR spectroscopy (C=O stretch at 1675–1720 cm⁻¹) confirms salt formation .
Q. What stability considerations are critical for storing and handling this compound?
- Degradation pathways : Hydrolysis of the fluoropyrrolidine ring under acidic/basic conditions; TFA volatility can lead to salt dissociation.
- Storage : Airtight containers at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hygroscopic absorption .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Advanced methods :
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed fluorination .
- Dynamic kinetic resolution : Combine enzymatic resolution with in situ racemization of undesired enantiomers.
Q. What strategies address contradictory biological activity data in neuropharmacology studies?
- Case example : Discrepancies in serotonin receptor binding (Ki = 50 nM vs. 200 nM across studies).
- Variables to analyze :
- Salt form : TFA vs. hydrochloride salts alter solubility and receptor interaction .
- Assay conditions : Radioligand binding (e.g., ³H-LSD) vs. functional cAMP assays yield divergent results .
- Resolution : Use orthogonal assays (e.g., electrophysiology) and molecular docking to validate target engagement .
Q. How does trifluoroacetic acid influence the compound’s pharmacodynamic profile?
- Role of TFA :
- Enhances solubility in aqueous buffers (critical for in vitro assays).
- May weakly interact with cationic residues in receptor binding pockets, altering apparent affinity .
Q. What computational approaches predict the compound’s interaction with neurotransmitter receptors?
- Methods :
- Molecular docking (AutoDock Vina) : Simulate binding to serotonin 5-HT₂A (PDB: 6WGT) and dopamine D2 receptors.
- MD simulations : Assess stability of fluorine-mediated hydrogen bonds over 100-ns trajectories .
- Validation : Correlate docking scores (ΔG < –8 kcal/mol) with experimental IC₅₀ values .
Methodological Challenges and Solutions
Q. How can researchers mitigate solubility limitations in biological assays?
- Strategies :
- Use co-solvents (e.g., DMSO ≤ 0.1%) or cyclodextrin-based formulations.
- Synthesize prodrugs (e.g., ester derivatives) with improved membrane permeability .
Q. What in vitro toxicity assays are recommended for preliminary safety profiling?
- Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
